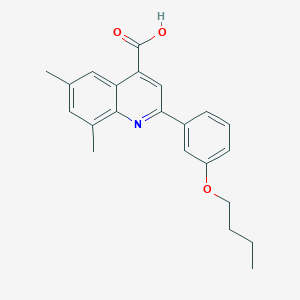

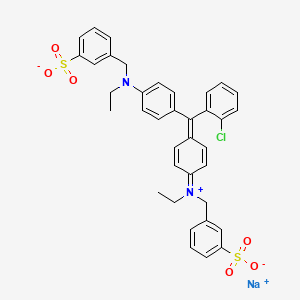

2-(3-丁氧基苯基)-6,8-二甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on quinoline carboxylic acids and their derivatives.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the synthesis of 2-substituted tetrahydroquinoline carboxylic acids has been achieved by reacting acyl- and aroylpyruvic acids with a cyclohexenone derivative, as mentioned in the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . A similar approach could potentially be applied to synthesize the compound , with modifications to introduce the butoxyphenyl group at the appropriate position.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular conformations, which can be influenced by the nature and position of substituents on the ring. Molecular mechanics calculations have been used to predict the stability of different conformers of quinoline derivatives, as seen in the study of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid isomers . These calculations can provide insights into the preferred conformation of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its potential interactions in biological systems.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, primarily due to the reactive sites on the quinoline ring and the carboxylic acid group. For instance, the carboxylic acid moiety can be involved in the formation of complexes with metals, as demonstrated by the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid . This suggests that the compound may also form complexes with metals, which could be relevant in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and acidity. The introduction of a butoxyphenyl group in 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely to impact its lipophilicity and potentially its biological activity. Additionally, the presence of the carboxylic acid group contributes to the compound's acidity and its ability to engage in hydrogen bonding, which can be significant in its interactions with biological targets.

科学研究应用

化学合成和分子结构:

- Zinchenko 等人(2009 年)的工作重点是类似于 2-(3-丁氧基苯基)-6,8-二甲基喹啉-4-羧酸的杂环化合物的合成。他们研究了氨基取代杂环的反应,导致形成各种化合物,表明在化学合成和分子结构研究中具有潜力 (Zinchenko 等人,2009 年).

化学中的有机锡(IV) 羧酸盐:

- Xiao 等人(2013 年)讨论了基于酰胺羧酸的有机锡羧酸盐的合成和表征,表明喹啉羧酸在有机金属化合物形成中的相关性 (Xiao 等人,2013 年).

结构多样的化合物的合成:

- Rudenko 等人(2012 年)的研究展示了 2-取代 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸的合成,突出了类似化合物在创造一系列结构多样的化学物质中的多功能性 (Rudenko 等人,2012 年).

晶体学和分子相互作用:

- Moriuchi 等人(2007 年)探索了具有 4,8-二羟基喹啉-2-羧酸的二氧代钒 (V) 配合物的结构表征,强调了喹啉羧酸在晶体学和分子相互作用研究中的重要性 (Moriuchi 等人,2007 年).

潜在的药物应用:

- Jin 等人(2018 年)描述了 3,4-二氢喹啉-2-酮的不对称合成,这可能为与 2-(3-丁氧基苯基)-6,8-二甲基喹啉-4-羧酸在结构上相关的化合物的药物应用提供见解 (Jin 等人,2018 年).

属性

IUPAC Name |

2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWQQBSQOWCJFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

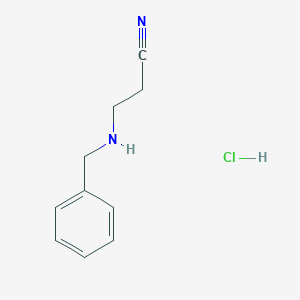

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

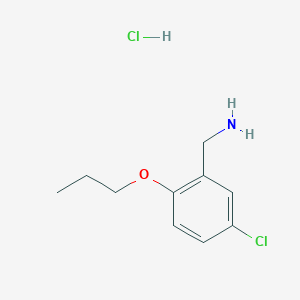

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

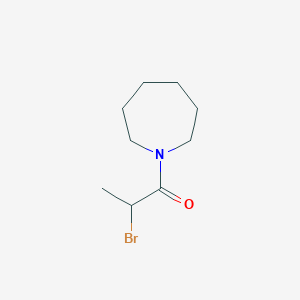

![Tert-butyl 2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B1292825.png)